GAC1 protein
Description
GAC1 (Glycogen Accumulation 1) is a regulatory subunit of protein phosphatase type 1 (PP1) in Saccharomyces cerevisiae, encoded by the GAC1 gene. It plays a critical role in glycogen metabolism by directing the catalytic subunit Glc7p (PP1) to dephosphorylate and activate glycogen synthase (Gsy2p), thereby promoting glycogen synthesis .
Properties
CAS No. |
146809-52-1 |
|---|---|
Molecular Formula |
C8H26O3Si4 |
Synonyms |
GAC1 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Features :
- Molecular Weight : GAC1 is an 88 kDa protein with conserved structural motifs (residues 162–406) that mediate interactions with Glc7p and substrate targeting .
- Mechanism : By binding Glc7p, GAC1 facilitates the dephosphorylation of Gsy2p at specific regulatory sites (Ser-650, Ser-654, Thr-667), converting it into its active, glucose 6-phosphate-independent form .
- Regulatory Role : GAC1 expression is tightly controlled by the Ras-cAMP pathway, with its RNA levels correlating with glycogen accumulation during nutrient stress . Deletion of GAC1 results in reduced glycogen levels due to impaired Gsy2p activation .
GAC1 shares homology with mammalian PP1 regulatory subunits, such as skeletal muscle RG1, which targets PP1 to glycogen particles . Its functional importance is further highlighted by its involvement in stress responses, including heat shock, where it interacts with HSFrr (a heat shock factor repressor) to modulate transcriptional activity .
Comparison with Similar Compounds/Proteins
Structural Comparison
GAC1 belongs to a family of PP1 regulatory subunits in yeast, including Gip1, Gip2, Pig1, and Pig2. These proteins share conserved sequence motifs in their central regions (residues 162–406 in GAC1), which are critical for binding Glc7p and substrate specificity .
Table 1: Structural and Functional Features of GAC1 Homologs
| Protein | Molecular Weight | Conserved Motifs (Residues) | Key Domains/Features |
|---|---|---|---|
| GAC1 | 88 kDa | 162–406 | Glc7p-binding, glycogen targeting |
| Gip1 | ~100 kDa | Homologous to GAC1 | Meiosis-specific, sporulation |
| Pig1/Pig2 | ~85–90 kDa | Similar to GAC1 | Unknown, putative PP1 regulators |
Functional Roles
Gip1 (Glc7-Interacting Protein 1)
- Role: Essential for meiosis and sporulation. Gip1 regulates late meiotic gene expression and co-immunoprecipitates with Glc7p .
Pig1/Pig2 (Phosphatase Interacting Proteins)
- No direct link to glycogen metabolism has been established .
Gip2
Interaction Networks
Table 2: Interaction Partners and Pathways
Key Research Findings
- GAC1 deletion cannot be rescued by GIP1 overexpression, underscoring pathway-specific roles .
- Phosphatase Targeting : The conserved motifs in GAC1 homologs enable Glc7p binding but direct it to distinct substrates (e.g., Gsy2p for glycogen synthesis vs. meiotic proteins for sporulation) .
- Stress Responses : GAC1 interacts with HSFrr to fine-tune heat shock gene expression (e.g., CUP1), though this role is partially redundant with other PP1 regulators .
Data Tables
Q & A
Q. What experimental methodologies are used to quantify GAC1 protein abundance and stability in cellular systems?
this compound abundance is measured using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) combined with mass spectrometry, enabling precise quantification of protein half-life and turnover rates. Data normalization across >20 studies (e.g., untreated vs. treated cells) converts raw abundance into molecules per cell, facilitating cross-study comparisons . For stability analysis, time-course experiments with cycloheximide chase or proteasome inhibitors are employed, followed by immunoblotting or targeted MS/MS.
Q. How is the structural architecture of GAC1 characterized, and what functional domains are conserved across species?
GAC1’s domains are identified via InterProScan analysis, revealing conserved motifs such as glycogen synthase-binding regions in Saccharomyces cerevisiae. Structural details (e.g., atomic composition, isoelectric point) are derived from sequence-based physicochemical calculations and cross-referenced with homology models from yeast and fungal orthologs . Experimental validation includes X-ray crystallography for high-resolution structures and mutagenesis to probe domain functionality.
Q. What baseline cellular functions are associated with GAC1 in model organisms like yeast?
In S. cerevisiae, GAC1 interacts with GPA1 (a G-protein subunit) and regulates glycogen synthase-2 activity, suggesting roles in energy metabolism and stress response. Yeast two-hybrid assays and affinity precipitation confirm these interactions, though its cross-talk with mating signaling pathways remains under investigation .
Advanced Research Questions
Q. How do experimental designs reconcile contradictory data on GAC1’s role in inflammatory pathways across different studies?
Discrepancies in GAC1’s anti-inflammatory effects (e.g., TNF-α suppression in asthma vs. IBD models) are addressed through context-dependent validation. For example, in steroid-resistant asthma, GAC1 reduces TNF-α (-10.8 kcal/mol binding affinity via molecular docking) and Th2 cytokines (IL-4, IL-5) but elevates IFN-γ, indicating Th1/Th2 balance modulation. Contradictions arise from model-specific variables (e.g., murine vs. human cell lines, PMA stimulation protocols), necessitating meta-analyses with standardized treatment doses and endpoints .
Q. What computational and experimental approaches validate GAC1’s targets in glucocorticoid-resistant asthma?
System pharmacology integrates RNA-seq, proteomics, and molecular docking to map GAC1’s network (e.g., TNF, AKT1, STAT6). In silico docking (Discovery Studio, AutoDock) predicts GAC1-TNF-α binding stability (-10.8 kcal/mol vs. dexamethasone’s -8.3 kcal/mol), validated via ROS assays (DCFDA fluorescence) and qRT-PCR for MUC5AC suppression in NCI-H292 cells. Statistical rigor is ensured via ANOVA with Bonferroni correction and Tukey’s post-test .
Q. How do researchers address GAC1’s pleiotropic effects in cross-species studies, such as its dual roles in fungal morphology and mammalian inflammation?
Functional divergence is dissected using comparative genomics (e.g., Yarrowia lipolytica Znc1 homology) and CRISPR-Cas9 knockout models. In fungi, GAC1 regulates hyphal growth via phosphatase activity, while in mammals, it modulates PI3K-Akt pathways. Context-specific interactomes are mapped using co-immunoprecipitation and phosphoproteomics, highlighting species-specific binding partners .
Q. What methodologies resolve discrepancies in GAC1’s protein-protein interaction networks reported in high-throughput screens?
False positives in yeast two-hybrid assays are minimized by orthogonal validation (e.g., co-IP, BiFC). For example, GAC1’s interaction with GPA1 in yeast is confirmed via genetic epistasis (Δgac1 suppresses Δgpa1 phenotypes). Cross-study inconsistencies are addressed by re-analyzing raw mass spectrometry data with unified search parameters (e.g., MaxQuant, FDR <1%) .
Methodological Considerations
- Data Normalization: Protein abundance data from SILAC are normalized to housekeeping proteins (e.g., GAPDH) and adjusted for cell-count variability .
- Statistical Thresholds: P ≤0.05 with Bonferroni correction for multiple comparisons; non-parametric tests (Wilcoxon) for skewed distributions .
- Molecular Docking: Gasteiger charges and hydrogen bond optimization refine binding energy calculations; MD simulations validate docking poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
